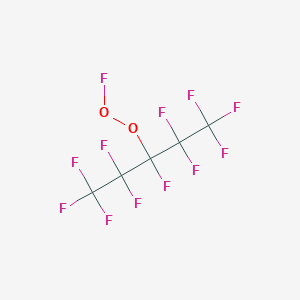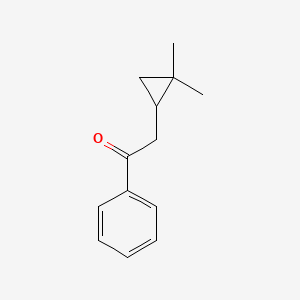![molecular formula C32H26 B14226958 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene CAS No. 581094-65-7](/img/structure/B14226958.png)
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene is an organic compound with the molecular formula C32H26. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two 2-methylphenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. This compound is known for its unique photophysical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. For instance, the Suzuki coupling reaction may involve the use of palladium catalysts, base, and solvents like toluene or ethanol under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkages to ethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the anthracene core or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong blue emission and high quantum yield.
Biology: Its photophysical properties make it useful in studying biological systems through fluorescence microscopy.
Mecanismo De Acción
The mechanism by which 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exhibits unique photophysical properties, such as a larger Stokes shift and higher thermal stability . These characteristics make it particularly valuable in applications requiring robust and efficient fluorescent materials.
Propiedades
Número CAS |
581094-65-7 |
|---|---|
Fórmula molecular |
C32H26 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
9,10-bis[2-(2-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-3-5-13-25(23)19-21-31-27-15-7-9-17-29(27)32(30-18-10-8-16-28(30)31)22-20-26-14-6-4-12-24(26)2/h3-22H,1-2H3 |
Clave InChI |
UDSGSAQXBSSPAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



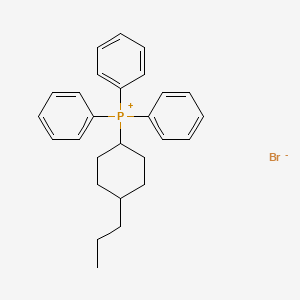
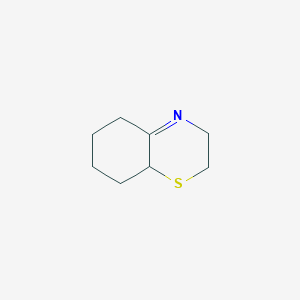

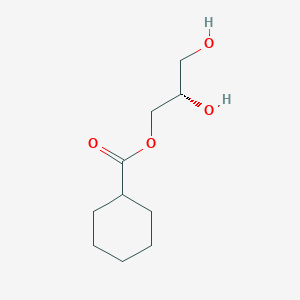

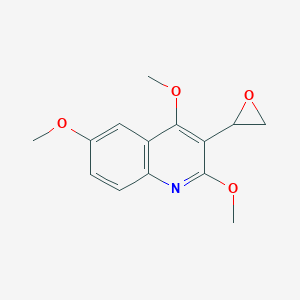
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
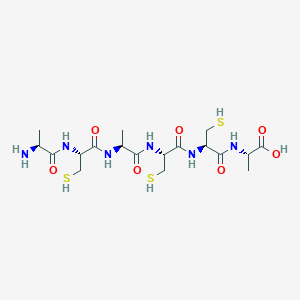

![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
